1-Heptadecene-4,6-diyne-3,9,10-triol

Phase 2 enzyme induction NQO1 quinone reductase Chemoprevention

1-Heptadecene-4,6-diyne-3,9,10-triol, commonly designated panaxytriol, is a chiral C17 diacetylenic triol (CAS 87005-03-6, molecular formula C₁₇H₂₆O₃, MW 278.39 g/mol) belonging to the long-chain fatty alcohol class of polyacetylenes. First isolated and structurally characterized from the roots of Panax ginseng C.

Molecular Formula C17H26O3
Molecular Weight 278.4 g/mol
Cat. No. B1249241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Heptadecene-4,6-diyne-3,9,10-triol
Molecular FormulaC17H26O3
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCCCCCC(C(CC#CC#CC(C=C)O)O)O
InChIInChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3/t15-,16-,17-/m1/s1
InChIKeyRDIMTXDFGHNINN-BRWVUGGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Heptadecene-4,6-diyne-3,9,10-triol (Panaxytriol): A C17 Polyacetylene from Panax ginseng with Multi-Mechanism Antitumor Differentiation


1-Heptadecene-4,6-diyne-3,9,10-triol, commonly designated panaxytriol, is a chiral C17 diacetylenic triol (CAS 87005-03-6, molecular formula C₁₇H₂₆O₃, MW 278.39 g/mol) belonging to the long-chain fatty alcohol class of polyacetylenes [1]. First isolated and structurally characterized from the roots of Panax ginseng C. A. Meyer (red ginseng) in 1983 [2], its absolute configuration was subsequently confirmed as (3R,9R,10R) via the modified Mosher's method and circular dichroism analysis [3]. Unlike the more abundant ginsenosides, panaxytriol constitutes a member of the quantitatively minor yet mechanistically distinct polyacetylene fraction of ginseng, and has been the subject of multiple total syntheses enabling access to both the natural product and its stereoisomeric series for structure–activity relationship studies [4].

Stereochemical identity Defined (3R,9R,10R) absolute configuration; chiral polyacetylene triol from Panax ginseng
Source context Isolated from red ginseng; total synthesis routes available for stereoisomer library
Fraction distinction Belongs to polyacetylene fraction; mechanistically distinct from ginsenoside constituents

Why Panaxytriol Cannot Be Substituted by Panaxynol, Panaxydol, or Falcarindiol: Mechanistic and Pharmacological Non-Interchangeability


Within the ginseng C17 polyacetylene family, panaxytriol (triol), panaxynol/falcarinol (mono-ol), panaxydol (epoxy-mono-ol), and falcarindiol (diol) share a common heptadeca-ene-diyne backbone but diverge critically in their oxygen substitution pattern and stereochemistry. These structural differences translate into qualitatively and quantitatively distinct pharmacological profiles that preclude generic substitution. Panaxytriol uniquely lacks erythrocyte membrane lytic activity—a property exhibited by both panaxydol and panaxynol [1]—while potently inhibiting mitochondrial respiration through direct mitochondrial targeting [2]. Furthermore, panaxytriol is the only member of this class demonstrated to elevate intracellular cAMP levels in L1210 leukemia cells, a signaling effect absent with panaxynol [3]. In functional enzyme induction assays, synthetic panaxytriol exceeds the NQO1 inducer potency of all ginsenosides and protopanaxadiol/protopanaxatriol by more than an order of magnitude . These mechanistic divergences mean that substitution with a structurally related polyacetylene will not recapitulate panaxytriol's integrated pharmacological fingerprint.

Membrane lytic profile may differ
Panaxynol and panaxydol exhibit erythrocyte hemolysis not observed with panaxytriol, potentially altering cytotoxicity interpretation in cell-based assays.
cAMP signaling response may not replicate
Panaxytriol elevates intracellular cAMP in L1210 cells; panaxynol shows no effect, limiting direct signaling-pathway substitution.
NQO1 induction potency context differs substantially
Reported phase 2 enzyme induction potency for panaxytriol differs by an order of magnitude from ginsenoside metabolites; functional substitution may not recapitulate this response.

Product-Specific Quantitative Evidence Guide: 1-Heptadecene-4,6-diyne-3,9,10-triol Differentiation Data


NQO1 Phase 2 Chemoprotective Enzyme Induction: Panaxytriol Exceeds Ginsenosides and Deglycosylated Metabolites by Over 10-Fold

Synthetic panaxytriol was tested alongside Korean red ginseng extracts, American ginseng extracts, purified ginsenosides, and the deglycosylated ginsenoside metabolites protopanaxadiol and protopanaxatriol for induction of the prototypic phase 2 detoxification enzyme NQO1 (quinone reductase) in murine hepatoma Hepa1c1c7 cells. Synthetic panaxytriol exhibited an inducer potency of 5,760,000 U/g, which was over 10-fold greater than that of protopanaxadiol and protopanaxatriol (approximately 500,000 U/g each), approximately 75-fold greater than the most potent Korean red ginseng extract (76,900 U/g), and dramatically higher than pure ginsenosides, which showed no detectable inducer activity [1]. The most potent inducing red ginseng extract also had the highest panaxytriol content at 120.8 μg/g, establishing panaxytriol as the principal phase 2 enzyme-inducing constituent of ginseng [1].

NQO1 Inducer Potency
Direct comparison
Panaxytriol: 5,760,000 U/g
Protopanaxadiol/triol: ~500,000 U/g
Best red ginseng extract: 76,900 U/g
Pure ginsenosides: no activity
Supports Nrf2/ARE pathway research fit
Hepa1c1c7 murine hepatoma cells; NQO1 enzyme activity assay
Phase 2 enzyme induction NQO1 quinone reductase Chemoprevention Hepa1c1c7

Differential Cytotoxicity Mechanism: Panaxytriol Targets Mitochondrial Respiration Without Erythrocyte Membrane Lysis—Unlike Panaxydol and Panaxynol

In a comparative membrane cytotoxicity study, panaxydol and panaxynol caused dose-dependent hemolysis of rat erythrocytes, whereas panaxytriol produced no hemolysis at any concentration tested [1]. Despite this absence of membrane lytic activity, panaxytriol was demonstrated to localize to mitochondria in human breast carcinoma Breast M25-SF cells and cause a dose-dependent inhibition of mitochondrial dehydrogenase activity (MTT assay) at concentrations between 11.3 and 180 μM within 2 hours [2]. At 180 μM, panaxytriol reduced cellular ATP levels to 40% of control within 1 hour, and ATP depletion preceded loss of cellular viability. Importantly, neither ATP depletion nor cytolysis occurred in human erythrocytes, which lack mitochondria, confirming the mitochondrial specificity of panaxytriol's action [2]. This contrasts with panaxydol and panaxynol, whose cytotoxicity is associated with direct plasma membrane damage [1][3].

Mitochondrial vs Membrane Toxicity
Direct comparison
Panaxytriol: no erythrocyte hemolysis; ATP depletion to 40% at 180 μM
Panaxydol/Panaxynol: dose-dependent hemolysis
Mitochondrial-targeting context; avoids membrane-confounding artifacts
Breast M25-SF cells; rat erythrocyte hemolysis assay; MTT & ATP readouts
Mitochondrial respiration Membrane cytotoxicity Erythrocyte hemolysis ATP depletion

cAMP Signaling Elevation in L1210 Leukemia Cells: Panaxytriol Exceeds Panaxydol While Panaxynol Shows No Effect

In a direct comparative mechanistic study of three ginseng polyacetylenes against murine lymphocytic leukemia L1210 cells, intracellular cAMP levels were measured following treatment with each compound at 2.5 μg/mL. Panaxytriol produced a significant and sustained elevation of intracellular cAMP, exceeding the cAMP elevation induced by panaxydol at the same concentration. In striking contrast, panaxynol treatment resulted in no significant increase in cAMP above baseline levels [1]. The same study established that the overall cytotoxicity ranking (ED50) of the three compounds against L1210 cells was panaxydol > panaxynol > panaxytriol, yet panaxytriol was the most effective cAMP elevator—demonstrating a clear dissociation between cAMP signaling potency and direct cytotoxicity [1].

cAMP Elevation in L1210
Direct comparison
Panaxytriol (2.5 μg/mL): significant cAMP elevation
Panaxydol: moderate elevation
Panaxynol: no increase over baseline
Supports cAMP signaling probe context; distinct from cytotoxicity rank
L1210 murine lymphocytic leukemia cells
cAMP signaling L1210 leukemia Polyacetylene mechanism Second messenger

Anti-Helicobacter pylori Activity: Panaxytriol is the Most Potent Polyacetylene Inhibitor of HP Growth and VacA Vacuolation

Among ginseng-derived polyacetylenes evaluated for anti-Helicobacter pylori activity, panaxytriol demonstrated the most potent dual inhibition profile. It inhibited H. pylori growth with an IC50 of 0.05 mg/mL and suppressed VacA toxin-induced vacuolation of HeLa cells with an IC50 of 0.046 mg/mL [1]. In an independent confirmatory study, panaxytriol exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against H. pylori, outperforming other tested polyacetylenes and protopanaxatriol [2]. This anti-H. pylori activity is distinct from the compound's antitumor mechanisms and represents a structurally specific property not uniformly shared across the C17 polyacetylene class, as ginseng polyacetylenes did not inhibit HP infection of KATO cells, indicating mechanistic specificity at the level of bacterial growth and toxin-mediated vacuolation rather than host cell adhesion [1].

Anti-H. pylori Activity
Antimicrobial screening context
Growth IC50 0.05 mg/mL
VacA IC50 0.046 mg/mL
MIC 50 μg/mL
Supports antimicrobial screening context; reported MIC endpoint
HeLa vacuolation assay; H. pylori strains
Helicobacter pylori VacA toxin Antimicrobial polyacetylene Gastric pathogen

G2/M Cell Cycle Arrest Induction: Panaxytriol Increases G2/M Population from 9% to 48% in P388D1 Lymphoma Cells

Panaxytriol treatment of P388D1 mouse lymphoma cells resulted in a pronounced and time-dependent G2/M phase cell cycle arrest, quantified by flow cytometry. At a concentration of 5 μg/mL, the proportion of cells in the G2/M phase increased from a baseline of 9% to 26% after 24 hours and further to 48% after 36 hours of exposure, with corresponding decreases in both G0/G1 and S phase populations [1]. Concurrently, panaxytriol exhibited an IC50 of 3.1 μg/mL for cytotoxicity and a more potent IC50 of 0.7 μg/mL for inhibition of DNA synthesis in the same P388D1 cell line, and the cytotoxic effect was both time- and dose-dependent [1]. While comparable G2/M arrest data for panaxynol and panaxydol in P388D1 cells were not reported in the same study, the available evidence establishes panaxytriol as a characterized G2/M cell cycle disrupting agent with fully quantified temporal dynamics.

G2/M Cell Cycle Arrest
Cell-model endpoint
G2/M: 9% → 48% (36 h)
Cytotoxicity IC50 3.1 μg/mL
DNA synthesis IC50 0.7 μg/mL
Supports cell-cycle arrest probe studies
P388D1 murine lymphoma; flow cytometry; 5 μg/mL treatment
Cell cycle arrest G2/M phase P388D1 lymphoma Flow cytometry

Natural Abundance in Red Ginseng and Synthetic Tractability: Panaxytriol is the Most Abundant Polyacetylene and Has Validated Total Synthesis Routes

Quantitative GC-FID analysis of red ginseng powder established the following polyacetylene content ranking: panaxytriol (320 μg/g) > panaxydol (297 μg/g) > panaxynol/falcarinol (250 μg/g) [1]. This makes panaxytriol the most abundant polyacetylene in red ginseng, a consideration relevant for extract standardization efforts. Beyond natural sourcing, panaxytriol has been the subject of multiple successful total syntheses, with the first enantioselective total synthesis reported and subsequent synthetic campaigns yielding both the natural (3R,9R,10R) stereoisomer and all seven stereoisomers [2]. Notably, synthetic derivatization has produced analogs with enhanced potency: panaxytriol acetonide (PXTA) exhibits an IC50 of 2.3 μM against CCRF-CEM leukemia cells compared to 5.0 μM for the parent panaxytriol (PXT), while the C3 epimer of PXTA (PXTAI) achieves an IC50 of 0.48 μM—representing a >10-fold potency enhancement through stereochemical manipulation [3]. Synthetic panaxytriol and its acetonide derivative have also demonstrated in vivo tumor growth suppression with little or no toxicity in mouse xenograft models [4].

Polyacetylene Content in Red Ginseng
Lot attribute
  1. Panaxytriol 320 μg/g
  2. Panaxydol 297 μg/g
  3. Panaxynol 250 μg/g
Synthetic analog PXTAI IC50 0.48 μM (vs parent 5.0 μM)
Supports sourcing and stereoisomer SAR selection
GC-FID analysis; synthetic routes enable analog optimization
Red ginseng standardization Polyacetylene content Total synthesis Stereoisomer library

Best Research and Industrial Application Scenarios for 1-Heptadecene-4,6-diyne-3,9,10-triol (Panaxytriol)


Chemoprevention and Nrf2/ARE Pathway Research: Panaxytriol as the Highest-Potency NQO1 Inducer from Ginseng

Investigators studying Nrf2/ARE-mediated cytoprotection or chemoprevention should select panaxytriol over ginseng extracts, ginsenosides, or other polyacetylenes when the experimental goal is maximal phase 2 enzyme induction with a chemically defined single agent. Synthetic panaxytriol provides 5,760,000 U/g NQO1 inducer potency—more than 10-fold above any other characterized ginseng constituent—enabling potent enzyme induction at low micromolar concentrations without the confounding polypharmacology of crude extracts [1]. The demonstrated protection of PC12 cells from 6-OHDA toxicity via Nrf2-ARE activation further supports its utility in neuroprotection models [2].

Cancer Cell Biology: Mitochondrial Respiration Inhibition Without Membrane Lysis Artifacts

Researchers requiring a mitochondrial respiratory chain inhibitor that does not concurrently compromise plasma membrane integrity should select panaxytriol over panaxydol or panaxynol. Panaxytriol uniquely lacks erythrocyte hemolytic activity while producing dose-dependent mitochondrial dehydrogenase inhibition (11.3–180 μM) and ATP depletion to 40% of control levels within 1 hour at 180 μM in Breast M25-SF cells [1]. This clean mitochondrial targeting profile makes panaxytriol a superior tool compound for studies where membrane damage would confound interpretation of mitochondrial phenotypes, such as in apoptosis initiation, mitophagy, or metabolic flux analyses [2].

Anti-Helicobacter pylori Drug Discovery: Dual-Action Lead Targeting Bacterial Growth and VacA Virulence

Anti-H. pylori drug discovery programs should evaluate panaxytriol as a natural product lead based on its demonstrated dual inhibition of H. pylori proliferation (IC50 0.05 mg/mL; MIC 50 μg/mL) and VacA toxin-mediated vacuolation (IC50 0.046 mg/mL)—the most potent profile among ginseng polyacetylenes tested [1]. This dual mechanism targeting both bacterial viability and a key virulence factor is therapeutically attractive for addressing H. pylori pathogenesis while potentially reducing selection pressure for resistance compared to single-mechanism antibiotics [1][2].

Synthetic Chemistry and Medicinal Chemistry: Stereoisomer Library for SAR and Potency Optimization

Medicinal chemistry groups seeking a structurally characterized, synthetically tractable polyacetylene scaffold with established SAR should procure panaxytriol as a parent compound. The availability of total synthesis routes giving access to all seven stereoisomers, combined with the demonstrated potency enhancement achievable through C9-C10 acetonide formation (PXTA IC50 2.3 μM vs PXT 5.0 μM) and C3 epimerization (PXTAI IC50 0.48 μM), provides a validated starting point for lead optimization [1]. The confirmed in vivo tumor suppression activity with low toxicity of both panaxytriol and its acetonide derivative further de-risks this scaffold for translational development [2].

Application
Selection Property
Validation Focus
Nrf2/ARE cytoprotection pathway studies
NQO1 induction potency context
Phase 2 enzyme (NQO1) assay response
Mitochondrial toxicity research
Membrane lysis-free profile
Mitochondrial respiration & ATP endpoints
Antimicrobial screening against H. pylori
Dual inhibitory profile (growth + VacA)
MIC and vacuolation assay endpoints
Medicinal chemistry SAR development
Synthetic accessibility & stereoisomer library
Cytotoxicity and tumor-model response endpoints
Quote Request

Request a Quote for 1-Heptadecene-4,6-diyne-3,9,10-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.